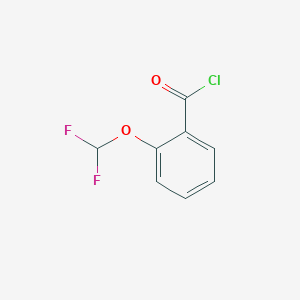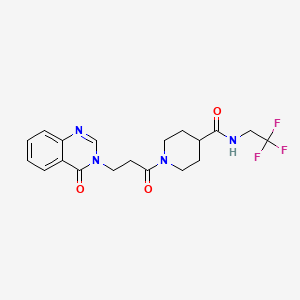
1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H21F3N4O3 and its molecular weight is 410.397. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Synthesis
The compound is utilized in the synthesis of potent calcitonin gene-related peptide (CGRP) receptor antagonists. A convergent, stereoselective, and economical synthesis approach has been developed for the hydrochloride salt of a related CGRP receptor inhibitor. This synthesis demonstrates the chemical versatility and potential pharmacological applications of quinazolinone derivatives in drug development (Cann et al., 2012).
Antimicrobial Activity
Quinazolinone derivatives have been investigated for their antimicrobial properties. Studies on fluoroquinolone-based 4-thiazolidinones and similar compounds have shown significant antifungal and antibacterial activities, highlighting the potential of quinazolinone derivatives in developing new antimicrobial agents (Patel & Patel, 2010).
Anticancer Evaluation
Research has explored the synthesis of quinazolinone derivatives for antibacterial and anticancer evaluation. These studies contribute to understanding the structural requirements for antimicrobial and anticancer activity, expanding the therapeutic potential of quinazolinone compounds in oncology (Bondock & Gieman, 2015).
Regioselectivity in Synthesis
The N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a related compound, exhibits regioselective ethylation, highlighting the synthetic challenges and opportunities in modifying the quinazolinone core for various biological activities. This research provides insights into the chemical behavior and modification strategies of quinazolinone derivatives (Batalha et al., 2019).
Antitubercular and Antibacterial Activities
Quinazolinone analogs substituted with benzothiophene have been synthesized and evaluated for their antibacterial and antitubercular activities. These studies underscore the importance of quinazolinone derivatives in addressing resistant strains of tuberculosis and other bacterial infections, showcasing the broad spectrum of biological activities associated with these compounds (Rao & Subramaniam, 2015).
Propriétés
IUPAC Name |
1-[3-(4-oxoquinazolin-3-yl)propanoyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3/c20-19(21,22)11-23-17(28)13-5-8-25(9-6-13)16(27)7-10-26-12-24-15-4-2-1-3-14(15)18(26)29/h1-4,12-13H,5-11H2,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZWUABTBPKUFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2393415.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2393417.png)
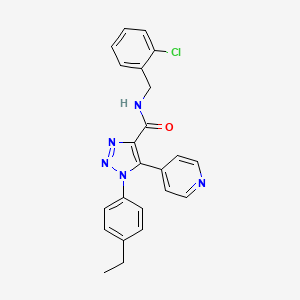
![(4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)dimethylamine](/img/structure/B2393420.png)
![N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide](/img/structure/B2393421.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2393424.png)
![1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B2393425.png)
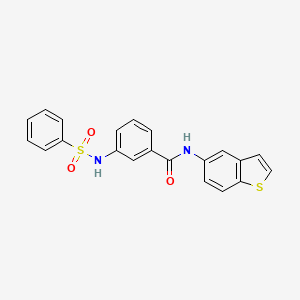

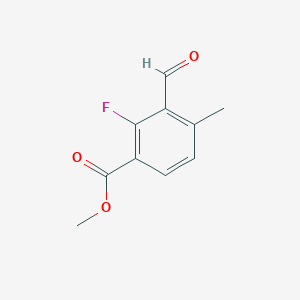
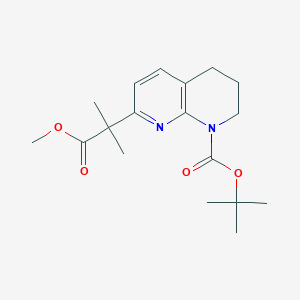
![N-(4-fluorobenzyl)-2-(3-(2-(4-isopropylphenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2393434.png)
